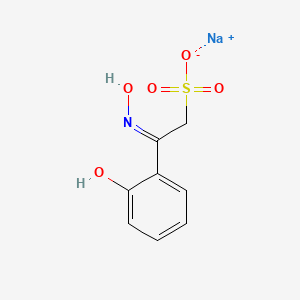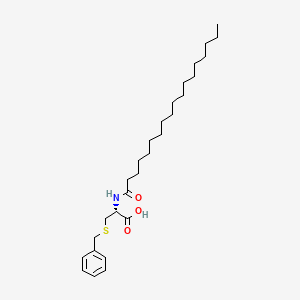
Minoxidil Sulfate-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Minoxidil Sulfate-d10 is the labelled analogue of Minoxidil sulfate . It is the active metabolite of Minoxidil and is a potent vascular smooth muscle relaxant . Minoxidil sulfate is a selective ATP-sensitive potassium channel opener .
Synthesis Analysis
The bioactivation of minoxidil into minoxidil sulfate is very unusual and is among the only known instances of sulfation producing a more active drug form . Normally, sulfation tends to inactivate drugs by reducing their biological activity and increasing their excretion .Molecular Structure Analysis
The molecular formula of Minoxidil Sulfate-d10 is C9H5D10N5O4S . It has a molecular weight of 299.37 .Chemical Reactions Analysis
Minoxidil sulfate is formed from minoxidil via sulfotransferase enzymes, with the predominant enzyme responsible, at least in hair follicles, being SULT1A1 .Applications De Recherche Scientifique
Minoxidil Sulfate-d10 is a deuterated variant of minoxidil sulfate, which is itself an active metabolite of minoxidil. Minoxidil is widely known for its role in treating conditions like androgenetic alopecia (AGA) and hypertension. The incorporation of deuterium (d10) potentially alters its pharmacokinetic properties, allowing for deeper scientific exploration into its mechanism of action, efficacy, and safety profile. The applications of Minoxidil Sulfate-d10 in scientific research mainly focus on understanding its biological effects, metabolic pathways, and potential therapeutic uses, excluding its direct application in drug dosage and side effects management.
Mechanism of Action and Pharmacokinetics
Research indicates that minoxidil acts through multiple pathways, including as a vasodilator, anti-inflammatory agent, inducer of the Wnt/β-catenin signaling pathway, and an antiandrogen. Its efficacy is partly determined by the activity of follicular sulfotransferase, which metabolizes minoxidil into its active sulfate form. The deuterated form, Minoxidil Sulfate-d10, allows for the detailed study of these metabolic processes and the role of sulfotransferase activity in drug response. This is crucial for developing personalized treatments for conditions like androgenetic alopecia and potentially for other uses where minoxidil's pathways are beneficial (Gupta et al., 2021).
Research on Hair Loss Disorders
In the context of hair loss, minoxidil has been extensively studied for its effectiveness in various conditions, including male and female pattern hair loss, alopecia areata, and telogen effluvium. The research spans the application of topical minoxidil in different concentrations and formulations, with findings indicating its potential in promoting hair regrowth across different areas of the scalp. Minoxidil Sulfate-d10 plays a role in these studies by helping to dissect the drug's action at a molecular level, thereby offering insights into optimizing treatment regimens and understanding individual variations in treatment response (Kowe et al., 2022).
Advanced Research and Therapeutic Applications
Further research has explored the prognostic use of sulfotransferase activity in predicting responses to minoxidil treatment in patients with androgenetic alopecia. The use of Minoxidil Sulfate-d10 in such studies facilitates a clearer understanding of the biochemical interactions and efficacy markers, potentially leading to more targeted and effective therapies (Pietrauszka & Bergler-Czop, 2020).
Mécanisme D'action
Target of Action
Minoxidil Sulfate-d10 primarily targets human dermal papillary cells (DPCs) or hair cells . These cells play a crucial role in hair follicle development and the hair growth cycle. Minoxidil Sulfate-d10 also targets vascular smooth muscle cells , which are critical for blood pressure regulation.
Mode of Action
Minoxidil Sulfate-d10 interacts with its targets by activating both extracellular signal-regulated kinase (ERK) and Akt . These are key proteins involved in cell survival pathways. By activating these proteins, Minoxidil Sulfate-d10 promotes the survival of DPCs and prevents cell death by increasing the ratio of BCl-2/Bax , a critical determinant of cell survival . In vascular smooth muscle cells, Minoxidil Sulfate-d10 acts as an opener of sarcolemmal K ATP channels , leading to the relaxation of these cells and a reduction in blood pressure.
Biochemical Pathways
Minoxidil Sulfate-d10 affects multiple biochemical pathways. It acts as a vasodilator and an anti-inflammatory agent . It also induces the Wnt/β-catenin signaling pathway , which is crucial for hair growth . Furthermore, it has antiandrogenic effects , which can be beneficial in conditions like androgenetic alopecia where androgens play a role in hair loss.
Pharmacokinetics
Minoxidil is a prodrug that is metabolized by follicular sulfotransferase to Minoxidil Sulfate-d10, the active form . Approximately 1.4% of topical Minoxidil is absorbed through the skin . Those with higher sulfotransferase activity may respond better to treatment than patients with lower sulfotransferase activity .
Result of Action
The action of Minoxidil Sulfate-d10 leads to several molecular and cellular effects. It reduces elevated systolic and diastolic blood pressure by decreasing peripheral vascular resistance . In terms of hair growth, it shortens the telogen phase, causing premature entry of resting hair follicles into anagen . It may also cause prolongation of anagen and increases hair follicle size .
Action Environment
The action, efficacy, and stability of Minoxidil Sulfate-d10 can be influenced by environmental factors. For instance, Minoxidil Sulfate-d10 is highly unstable in aqueous solutions and alcohol-containing solvents, with a half-life of 6 hours in aqueous solutions . This instability has served as a limiting factor in its potential pharmaceutical use and therapeutic effectiveness .
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Minoxidil Sulfate-d10 involves the sulfation of Minoxidil-d10, which is a deuterated analog of Minoxidil. The sulfation reaction is typically carried out using a sulfating agent such as sulfur trioxide or chlorosulfonic acid. The resulting Minoxidil Sulfate-d10 product can be purified using various methods such as recrystallization or chromatography.", "Starting Materials": [ "Minoxidil-d10", "Sulfating agent (e.g. sulfur trioxide or chlorosulfonic acid)", "Solvent (e.g. dichloromethane, tetrahydrofuran)" ], "Reaction": [ "Dissolve Minoxidil-d10 in a suitable solvent (e.g. dichloromethane)", "Add the sulfating agent (e.g. sulfur trioxide or chlorosulfonic acid) dropwise to the solution while stirring at a low temperature (e.g. -20°C to 0°C)", "Allow the reaction to proceed for a suitable amount of time (e.g. 1-2 hours)", "Quench the reaction by adding a suitable quenching agent (e.g. water or methanol)", "Extract the product with a suitable organic solvent (e.g. ethyl acetate)", "Purify the product using various methods such as recrystallization or chromatography", "Obtain the final product, Minoxidil Sulfate-d10" ] } | |
Numéro CAS |
1260373-92-9 |
Nom du produit |
Minoxidil Sulfate-d10 |
Formule moléculaire |
C9H14N5O4S- |
Poids moléculaire |
298.363 |
Nom IUPAC |
[4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2,6-diiminopyrimidin-3-id-1-yl] hydrogen sulfate |
InChI |
InChI=1S/C9H14N5O4S/c10-7-6-8(13-4-2-1-3-5-13)12-9(11)14(7)18-19(15,16)17/h6,10H,1-5H2,(H2-,11,12,15,16,17)/q-1/i1D2,2D2,3D2,4D2,5D2 |
Clé InChI |
MXZWGELMKOQDBS-YXALHFAPSA-N |
SMILES |
C1CCN(CC1)C2=CC(=N)N(C(=N)[N-]2)OS(=O)(=O)O |
Synonymes |
6-(1-Piperidinyl-d10)-2,4-pyrimidinediamine-3-oxide Sulfate; 1,6-Dihydro-6-imino-4-(1-piperidinyl-d10)-1-(sulfooxy)-2-pyrimidinamine; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




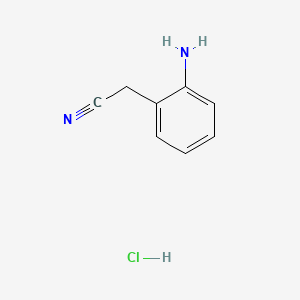
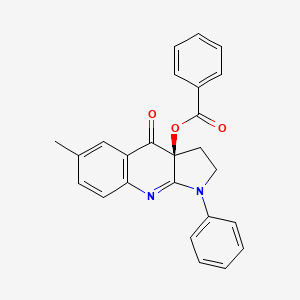
![(2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B561918.png)
![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester](/img/structure/B561922.png)
![2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide](/img/structure/B561924.png)
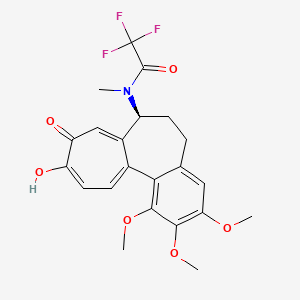
![N-[2-[2-[2-[(N-Biotinyl-caproylamino)-ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]-1,3-bis(mannopyranosyl-4-yloxy)-2-propylamine](/img/structure/B561926.png)
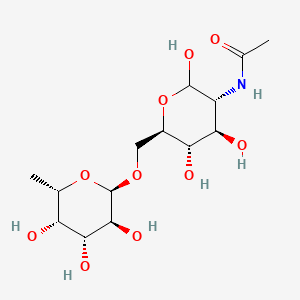
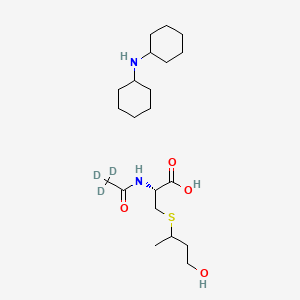
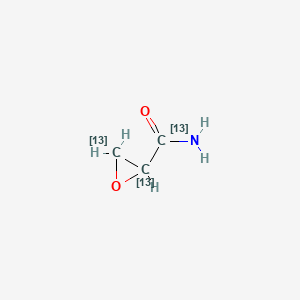
![2-Acetamido-2-deoxy-N-[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B561932.png)
